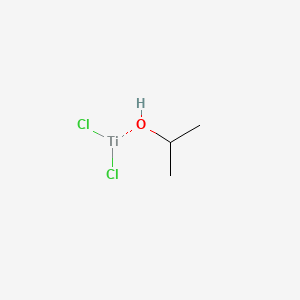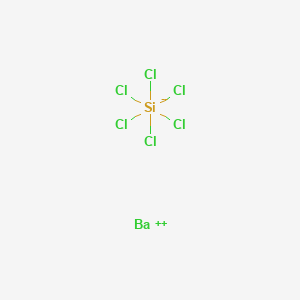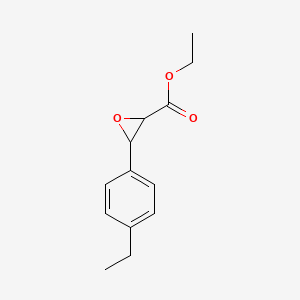![molecular formula C36H66BaO8 B12664721 Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] CAS No. 93840-72-3](/img/structure/B12664721.png)
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]: is a chemical compound with the molecular formula C36H66BaO8 and a molecular weight of 764.2 g/mol . It is a barium salt of an epoxide derivative, characterized by the presence of two 3-(2-hydroxyoctyl)oxiran-2-octanoate ligands. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] typically involves the reaction of barium hydroxide with 3-(2-hydroxyoctyl)oxiran-2-octanoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation .
Chemical Reactions Analysis
Types of Reactions
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] involves its interaction with molecular targets through its hydroxyl and epoxide functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
- Barium bis[3-(2-hydroxyethyl)oxiran-2-octanoate]
- Barium bis[3-(2-hydroxypropyl)oxiran-2-octanoate]
- Barium bis[3-(2-hydroxybutyl)oxiran-2-octanoate]
Uniqueness
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
93840-72-3 |
|---|---|
Molecular Formula |
C36H66BaO8 |
Molecular Weight |
764.2 g/mol |
IUPAC Name |
barium(2+);8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/2C18H34O4.Ba/c2*1-2-3-4-8-11-15(19)14-17-16(22-17)12-9-6-5-7-10-13-18(20)21;/h2*15-17,19H,2-14H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
UUPSFWYXWWOILT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)[O-])O.CCCCCCC(CC1C(O1)CCCCCCCC(=O)[O-])O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


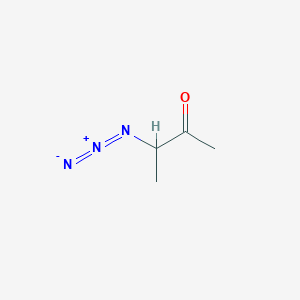
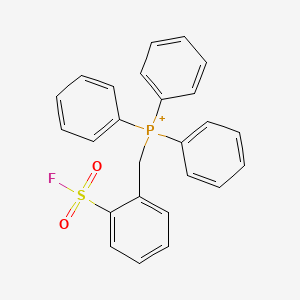

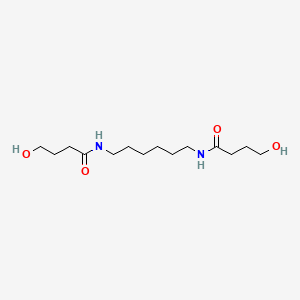
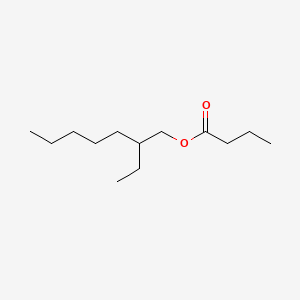

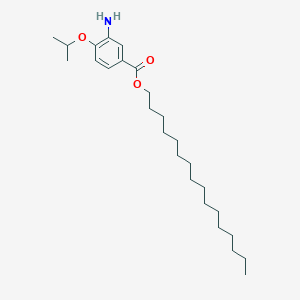
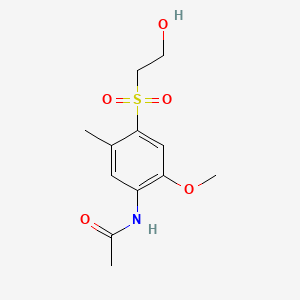


![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
